molecular formula C11H9BrN2 B14848324 2-Bromo-N-phenylpyridin-4-amine CAS No. 1209459-98-2

2-Bromo-N-phenylpyridin-4-amine

Cat. No.: B14848324
CAS No.: 1209459-98-2
M. Wt: 249.11 g/mol
InChI Key: VIKJATKDXCAWCE-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylpyridin-4-amine is an organic compound with the molecular formula C11H9BrN2 It is a brominated derivative of N-phenylpyridin-4-amine, where a bromine atom is substituted at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-phenylpyridin-4-amine typically involves the bromination of N-phenylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-phenylpyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridin-4-amines.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-N-phenylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-phenylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-phenylpyridin-4-amine is unique due to the presence of both a bromine atom and a phenyl group attached to the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

1209459-98-2

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-bromo-N-phenylpyridin-4-amine

InChI

InChI=1S/C11H9BrN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)

InChI Key

VIKJATKDXCAWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)Br

Origin of Product

United States

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